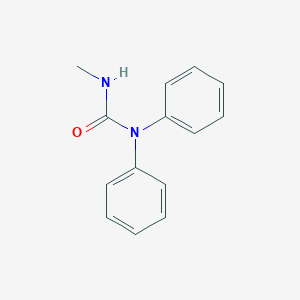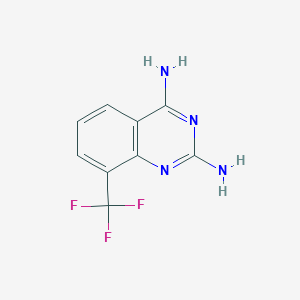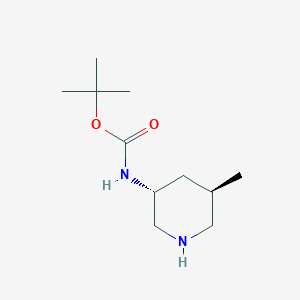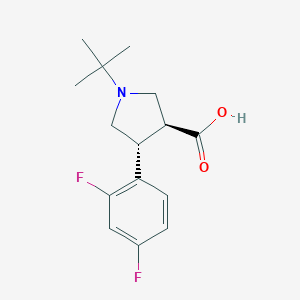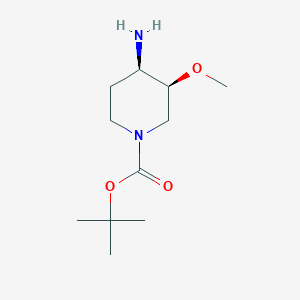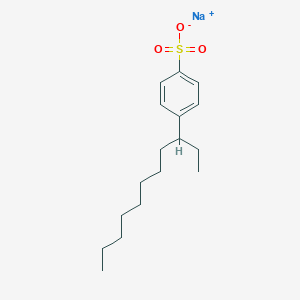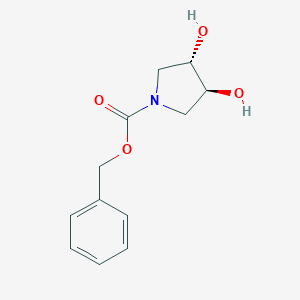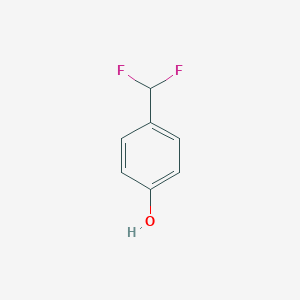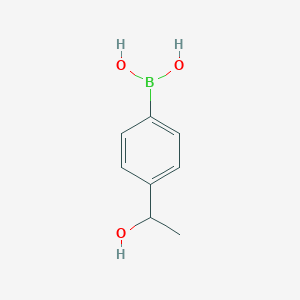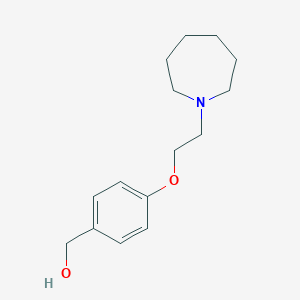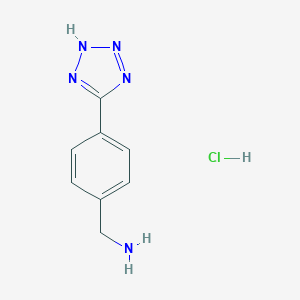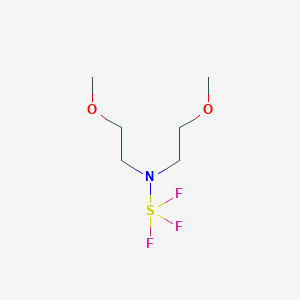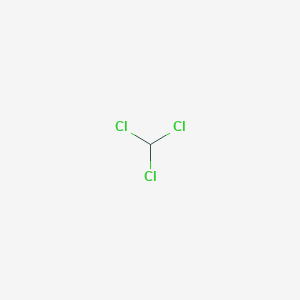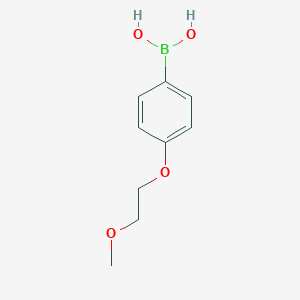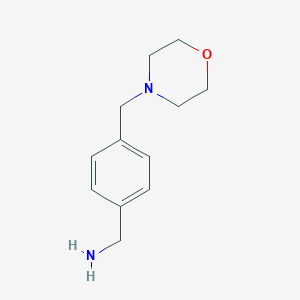
4-Morpholin-4-ylmethylbenzylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of morpholines has seen significant progress, with recent advances focusing on the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular formula of 4-MBA is C12H18N2O . Its molecular weight is 206.28 g/mol .Physical And Chemical Properties Analysis
4-MBA is a solid powder at ambient temperature . .Applications De Recherche Scientifique
- Field : Environmental Sciences
- Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in environmental sciences, including biological pest control, ecological pollution remediation, and heavy metal ion removal .
- Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to regulate bioavailable iron levels .
- Results : The use of siderophores has shown wide prospects in scientific research and practical applications .
- Field : Pharmaceutical Sciences
- Application : A series of asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing morpholine Mannich base was synthesized . These compounds were evaluated for antioxidant and anti-inflammatory activity .
- Methods : The compounds were evaluated using 2,2-diphenyl-2-picrylhydrazyl (DPPH) free radical-scavenger method and protein denaturation method .
- Results : Among the tested compounds, compound 3d showed potent antioxidant activity which was comparable to cyclovalone . Compounds 4c and 4d exhibited a potent anti-inflammatory activity which was almost comparable to cyclovalone and the standard diclofenac sodium .
Siderophores in Environmental Sciences
Morpholine Mannich Base of AMACs in Pharmaceutical Sciences
- Field : Organometallic Chemistry
- Application : Organometallic compounds have found wide applications in catalysis, including alkene metathesis . Alkene metathesis reactions are gaining wide popularity in synthesizing unsaturated olefinic compounds .
- Methods : Central to this catalysis is a metal carbene intermediate that reacts with olefins to give different olefinic compounds .
- Results : The benefits of organometallic catalysis have now percolated to all facets of the chemical world that span from the confines of the industry to the day-to-day small scale use in organic synthesis in academic laboratories .
- Field : Materials Chemistry
- Application : Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
- Methods : Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .
- Results : The self-repairing property due to organic adsorption again and the reversible superhydrophobicity/superhydrophilicity transition are also introduced .
Catalytic Applications of Organometallic Compounds
Organic Adsorption on Hydrophilic Hierarchical Structures
Safety And Hazards
Propriétés
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMQHFNPBREFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383721 | |
| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-ylmethylbenzylamine | |
CAS RN |
91271-84-0 | |
| Record name | 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(morpholin-4-ylmethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

